molecular formula C13H19NO2 B13724592 4-(Cyclobutylmethoxy)-2-ethoxyaniline

4-(Cyclobutylmethoxy)-2-ethoxyaniline

Cat. No.: B13724592
M. Wt: 221.29 g/mol
InChI Key: MSVNSDIKSYWYMF-UHFFFAOYSA-N
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Description

4-(Cyclobutylmethoxy)-2-ethoxyaniline is a substituted aniline derivative featuring a cyclobutylmethoxy group at the para position and an ethoxy group at the ortho position of the aromatic ring. This compound’s structural uniqueness lies in the steric bulk of the cyclobutylmethoxy substituent, which distinguishes it from simpler alkoxy-substituted anilines.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

4-(cyclobutylmethoxy)-2-ethoxyaniline

InChI

InChI=1S/C13H19NO2/c1-2-15-13-8-11(6-7-12(13)14)16-9-10-4-3-5-10/h6-8,10H,2-5,9,14H2,1H3

InChI Key

MSVNSDIKSYWYMF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)OCC2CCC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclobutylmethoxy)-2-ethoxyaniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrophenol, cyclobutylmethanol, and ethyl iodide.

    Formation of 4-(Cyclobutylmethoxy)phenol: The first step involves the reaction of 4-nitrophenol with cyclobutylmethanol in the presence of a base such as potassium carbonate and a catalyst like tetrabutylammonium bromide. This reaction is carried out under reflux conditions to form 4-(Cyclobutylmethoxy)phenol.

    Reduction of Nitro Group: The nitro group of 4-(Cyclobutylmethoxy)phenol is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas (H2) under atmospheric pressure.

    Ethoxylation: Finally, the amino group is ethoxylated using ethyl iodide in the presence of a base like sodium hydride (NaH) to yield 4-(Cyclobutylmethoxy)-2-ethoxyaniline.

Industrial Production Methods

Industrial production of 4-(Cyclobutylmethoxy)-2-ethoxyaniline follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclobutylmethoxy)-2-ethoxyaniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or cyclobutylmethoxy groups can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amine derivatives.

    Substitution: Various substituted anilines.

Scientific Research Applications

4-(Cyclobutylmethoxy)-2-ethoxyaniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-(Cyclobutylmethoxy)-2-ethoxyaniline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

2-Ethoxyaniline Derivatives
  • N-(2-Ethoxyphenyl)-4-(5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-amine (Compound 149) Structure: Incorporates a fluorophenyl-imidazole-pyridine moiety linked to 2-ethoxyaniline.
4-Methoxy-2-methylaniline (m-Cresidine)
  • Structure : Methoxy and methyl substituents at positions 4 and 2, respectively.
  • Properties : Lower molecular weight (137.18 g/mol) and higher volatility (vaporization enthalpy: 69.9 kJ/mol) compared to 4-(Cyclobutylmethoxy)-2-ethoxyaniline .
  • Toxicity : Requires handling precautions (P261, P280 safety codes) due to aniline-related hazards .
4-[(4-Bromophenyl)diazenyl]-2-ethoxyaniline
  • Structure : Diazenyl (-N=N-) group at position 4, bromophenyl substituent.
  • Crystal Structure : Adopts a trans configuration with intermolecular hydrogen bonding (N–H···N) .
  • Comparison : The absence of a diazenyl group in 4-(Cyclobutylmethoxy)-2-ethoxyaniline may reduce conjugation effects, impacting electronic properties and solid-state packing.

Enzymatic and Catalytic Activity

Enzyme Inhibition Potential
  • Urea Derivatives (e.g., Compound 8) : Synthesized from 2-ethoxyaniline, these compounds inhibit COX-2 and 5-LOX enzymes (IC₅₀ values in µM range) .
  • Hydroxamic Acid Derivatives (e.g., Compounds 11–12) : Retain NSAID-like scaffolds for dual COX-2/5-LOX inhibition .
  • Comparison : The cyclobutylmethoxy group in 4-(Cyclobutylmethoxy)-2-ethoxyaniline may modulate enzyme binding affinity compared to urea or hydroxamic acid moieties, though empirical data are needed.

Physicochemical Properties

Property 4-(Cyclobutylmethoxy)-2-ethoxyaniline* 2-Ethoxyaniline 4-Methoxy-2-methylaniline
Molecular Weight ~265.34 g/mol 137.18 g/mol 137.18 g/mol
Vaporization Enthalpy (ΔvapH) Estimated lower due to bulkiness 57.3 kJ/mol 69.9 kJ/mol
Melting Point Not reported N/A Not specified

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